

# (5-methyl-3-phenyl-4-isoxazolyl)methanol

## chemical structure and properties

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### Compound of Interest

Compound Name: (5-methyl-3-phenyl-4-isoxazolyl)methanol

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## An In-depth Technical Guide on (5-methyl-3-phenyl-4-isoxazolyl)methanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

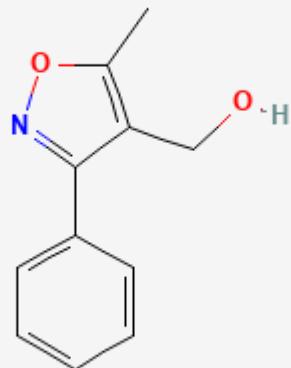
**(5-methyl-3-phenyl-4-isoxazolyl)methanol**, a notable isoxazole derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, featuring a methyl, phenyl, and methanol group substituted on an isoxazole core, presents a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **(5-methyl-3-phenyl-4-isoxazolyl)methanol**. Drawing from available data on this compound and its close structural analogs, this document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes potential mechanisms of action to serve as a valuable resource for researchers.

### Chemical Structure and Properties

The foundational structure of **(5-methyl-3-phenyl-4-isoxazolyl)methanol** consists of a five-membered isoxazole ring, which is a heterocyclic aromatic compound containing one nitrogen

and one oxygen atom in adjacent positions. This core is substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a hydroxymethyl (methanol) group at the 4-position.

Chemical Structure:



**Figure 1.** Chemical structure of **(5-methyl-3-phenyl-4-isoxazolyl)methanol**.

A summary of the known and predicted physicochemical properties of **(5-methyl-3-phenyl-4-isoxazolyl)methanol** is presented in Table 1.

Table 1: Physicochemical Properties of **(5-methyl-3-phenyl-4-isoxazolyl)methanol**

Property	Value	Source
IUPAC Name	(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol	---
CAS Number	18718-79-1	---
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	189.21 g/mol	<a href="#">[1]</a>
Melting Point	79 - 81 °C	Vendor Data
Appearance	White to off-white solid	---
Solubility	Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO	Predicted
pKa	Predicted to be weakly acidic due to the hydroxyl group	---

## Synthesis and Experimental Protocols

The synthesis of **(5-methyl-3-phenyl-4-isoxazolyl)methanol** can be achieved through a multi-step process, commencing with the formation of the isoxazole ring, followed by functional group manipulation. A common and effective strategy involves the synthesis of an ester precursor, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which is subsequently reduced to the target alcohol.

### Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This precursor can be synthesized via a [3+2] cycloaddition reaction. A detailed experimental protocol is provided below, based on established methods for similar isoxazole formations.

#### Experimental Protocol:

- Materials: Benzaldehyde oxime, Chloramine-T, Ethyl acetoacetate, Ethanol.

- Procedure:

- In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
- Cool the mixture to 10 °C in an ice bath with continuous stirring.
- Slowly add Chloramine-T (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 10 °C.
- Continue stirring at 10 °C for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- The resulting solid residue is then recrystallized from hot ethanol to yield pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

## Reduction to (5-methyl-3-phenyl-4-isoxazolyl)methanol

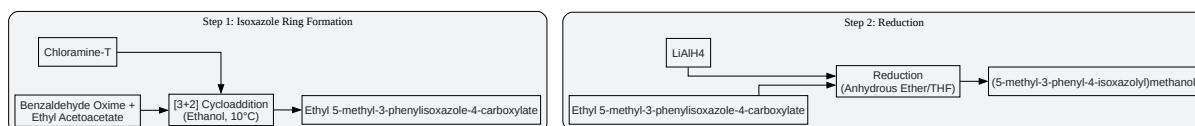
The ester precursor is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ).

### Experimental Protocol:

- Materials: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, Lithium aluminum hydride ( $\text{LiAlH}_4$ ), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (dilute), Ethyl acetate, Anhydrous sodium sulfate.
- Procedure:
  - In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
  - Dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the  $\text{LiAlH}_4$  suspension at 0 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
- Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
- Combine the organic filtrates and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude **(5-methyl-3-phenyl-4-isoxazolyl)methanol**.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for the Synthesis of **(5-methyl-3-phenyl-4-isoxazolyl)methanol**:



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### Synthesis of **(5-methyl-3-phenyl-4-isoxazolyl)methanol**.

## Spectroscopic Characterization

While specific, published spectroscopic data for **(5-methyl-3-phenyl-4-isoxazolyl)methanol** is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **(5-methyl-3-phenyl-4-isoxazolyl)methanol**

Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	$\delta \sim 7.3\text{-}7.8$ ppm (m, 5H, Phenyl-H), $\delta \sim 4.5\text{-}4.8$ ppm (s, 2H, $-\text{CH}_2\text{OH}$ ), $\delta \sim 3.5\text{-}4.0$ ppm (br s, 1H, -OH), $\delta \sim 2.4$ ppm (s, 3H, $-\text{CH}_3$ )
<sup>13</sup> C NMR	$\delta \sim 160\text{-}170$ ppm (isoxazole C), $\delta \sim 125\text{-}135$ ppm (phenyl C), $\delta \sim 55\text{-}65$ ppm ( $-\text{CH}_2\text{OH}$ ), $\delta \sim 10\text{-}15$ ppm ( $-\text{CH}_3$ )
FT-IR ( $\text{cm}^{-1}$ )	$\sim 3300\text{-}3400$ (O-H stretch, broad), $\sim 3050\text{-}3100$ (Aromatic C-H stretch), $\sim 2850\text{-}2950$ (Aliphatic C-H stretch), $\sim 1600$ (C=N stretch), $\sim 1450\text{-}1500$ (C=C stretch, aromatic)
Mass Spec (m/z)	Expected [M] <sup>+</sup> at 189.08, with fragmentation patterns corresponding to the loss of the methanol group and cleavage of the isoxazole ring.

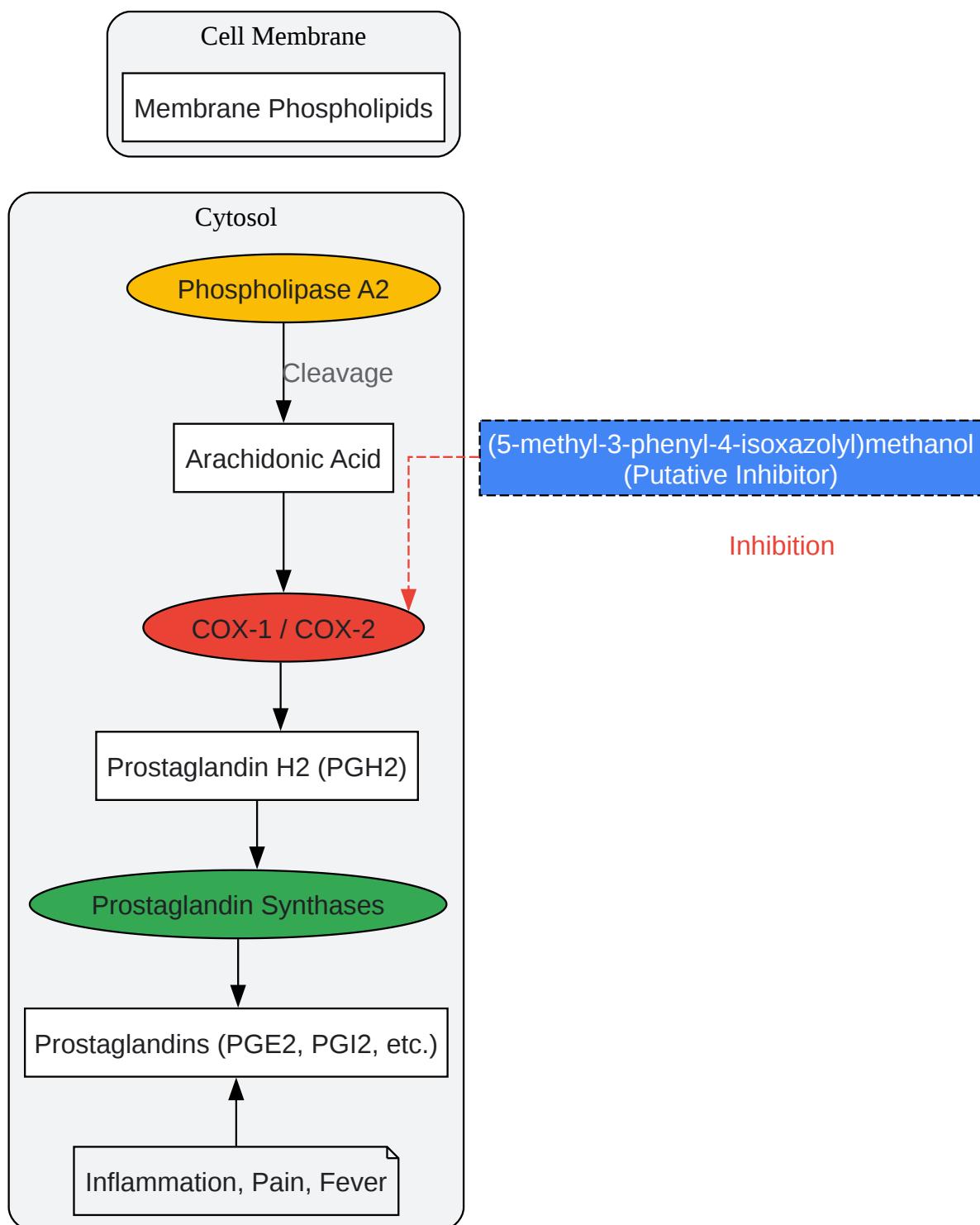
## Biological Activity and Potential Mechanism of Action

Derivatives of the isoxazole scaffold are well-documented for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[\[2\]](#)[\[3\]](#)[\[4\]](#) A significant body of research points towards the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism of action for many diarylisoxazole compounds.

## Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. Given its structural similarity to known COX inhibitors, it is plausible that **(5-methyl-3-phenyl-4-isoxazolyl)methanol** may also exhibit inhibitory activity against COX enzymes.

## Signaling Pathway of Prostaglandin Synthesis and COX Inhibition:

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Putative inhibition of the COX pathway.

While direct experimental evidence for **(5-methyl-3-phenyl-4-isoxazolyl)methanol** is pending, studies on structurally related 5-methyl-3-phenylisoxazole derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds exhibiting IC<sub>50</sub> values in the nanomolar range, comparable to the selective COX-2 inhibitor Celecoxib.

Table 3: COX Inhibitory Activity of Selected Isoxazole Derivatives

Compound	COX-1 IC <sub>50</sub> (μM)	COX-2 IC <sub>50</sub> (μM)	Selectivity Index (COX-1/COX-2)
Celecoxib	15	0.04	375
Valdecoxib	150	0.005	30000
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole	19	>50	<0.38

Data compiled from various sources for comparative purposes.

## Conclusion

**(5-methyl-3-phenyl-4-isoxazolyl)methanol** represents a promising chemical entity with a high potential for further investigation in drug discovery and development. Its straightforward synthesis from readily available starting materials and the established biological significance of the isoxazole scaffold make it an attractive target for medicinal chemists. Future research should focus on the definitive spectroscopic characterization of this compound, along with comprehensive in vitro and in vivo studies to elucidate its specific biological targets and mechanisms of action, particularly its potential as a selective COX-2 inhibitor. This detailed technical guide serves as a foundational resource to stimulate and support these future research endeavors.

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